1-(2-Azaspiro[4.5]decan-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-azaspiro[4.5]decan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10(13)12-8-7-11(9-12)5-3-2-4-6-11/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFHJCMWCPQJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Investigations into the Biological Interactions and Mechanisms of Action of 1 2 Azaspiro 4.5 Decan 2 Yl Ethanone and Its Analogs
Interaction Profiling with Biological Macromolecules
The spirocyclic scaffold, particularly the azaspiro[4.5]decane core, is a unique structural motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it a valuable component in the design of potent and selective ligands for various biological macromolecules. This section explores the interaction profiles of 1-(2-azaspiro[4.5]decan-2-yl)ethanone and its analogs with key enzymes and receptors, detailing the molecular mechanisms that underpin their biological activities.
Analogs of this compound, which feature the core azaspiro[4.5]decane structure, have been identified as inhibitors of several critical enzyme classes. The spirocyclic nature of these compounds provides a constrained conformation that can fit into specific binding pockets, leading to potent and often selective inhibition.
The spirocyclic architecture is a key feature in a novel class of inhibitors targeting viral proteases, such as the Hepatitis C Virus (HCV) NS3/4a protease. nih.govresearchgate.net The design strategy for these inhibitors often involves a molecular-modeling, structure-based approach to optimize the fit within the enzyme's active site. researchgate.net For instance, a potent HCV NS3/4a protease inhibitor was developed possessing a unique spirocyclic-proline structural motif combined with a macrocyclic structure. nih.govresearchgate.net X-ray crystallography has been invaluable in elucidating the binding modes of these inhibitors, revealing key hydrogen bonding and hydrophobic interactions that contribute to their high affinity. nih.gov The spirocyclic portion of these molecules can occupy and interact with subsites of the protease active site, such as the S4 subsite in the SARS-CoV-2 3C-like protease, with the extended nature of azaspiro[3.5]decane inhibitors allowing for deeper engagement with hydrophobic clefts. nih.gov Similarly, novel spirocyclic pyrrolidones have been developed as potent inhibitors of HIV-1 protease, where they act as P2/P1 mimetics. acs.org
Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the MAPK pathway. nih.govnih.gov Allosteric inhibitors have been developed that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. nih.govacs.org This prevents the catalytic site from accessing its substrates. nih.gov
Several potent allosteric inhibitors feature the 2-oxa-8-azaspiro[4.5]decane moiety. nih.govnih.gov Structure-based design has led to the development of compounds like PB17-026-01, which binds to the allosteric pocket and forms more polar contacts with the enzyme compared to less active analogs. nih.govnih.gov The substitution of the spirocyclic amine can significantly impact potency; for example, installing a (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine group has been shown to improve inhibitory activity. nih.gov The binding of these inhibitors is highly selective, with compounds like SHP099 showing high selectivity over other phosphatases, including the closely related SHP1. nih.gov
| Compound | SHP2 IC₅₀ (nM) | Reference |
|---|---|---|
| PB17-026-01 | 38.9 | nih.gov |
| PB17-036-01 | ~778 (20-fold less active than PB17-026-01) | nih.gov |
| Compound 7 (Imidazopyrazine derivative) | 64 | nih.gov |
| IACS-15414 | Potent inhibitor | |
| SHP099 | 70 |
Vanin-1 (VNN1) is an ectoenzyme that hydrolyzes pantetheine (B1680023) to produce pantothenic acid (vitamin B5) and cysteamine, playing a role in oxidative stress and inflammation. nih.govopnme.com Inhibition of VNN1 is a promising therapeutic strategy for conditions like inflammatory bowel disease. nih.gov Inhibitors of Vanin-1 often act in a competitive and reversible manner. researchgate.netfrontiersin.org
While many reported Vanin-1 inhibitors feature different scaffolds, recent studies have successfully incorporated an 8-oxa-2-azaspiro[4.5]decane moiety into novel thiazole (B1198619) carboxamide derivatives. acs.org These compounds demonstrate potent inhibition of Vanin-1 at the protein, cellular, and tissue levels. acs.org The mechanism of inhibition involves interaction with key catalytic residues of the enzyme. nih.gov For example, virtual screening studies have identified potential inhibitors that form hydrogen bonds with catalytic residues such as Glu79, Lys178, and Cys211. nih.gov The development of pyrimidine (B1678525) carboxamides derived from cyclic secondary amines has also yielded potent competitive inhibitors of Vanin-1. acs.orgnih.gov
Gamma-aminobutyric acid (GABA) transporters (GATs) regulate neuronal excitation by clearing GABA from the synaptic cleft. nih.gov Inhibiting this uptake process is an established approach for treating neurological disorders. nih.gov Analogs based on the 2-azaspiro[4.5]decane scaffold have been investigated as conformationally restricted GABA analogs. nih.gov
Specifically, 2-azaspiro[4.5]decane-6-carboxylates have been shown to be active as GABA uptake inhibitors, while displaying no activity at GABA-A or GABA-B receptors. nih.gov Structure-activity relationship (SAR) studies revealed that the inhibitory activity is highly dependent on the size of the spirocyclic system and the length of the N-arylalkyl substituent's alkyl chain. nih.gov Further SAR studies on related pyrrolidine-2-yl-acetic acid derivatives showed that substitutions at the 2-position could modulate activity and selectivity for different mouse GAT subtypes (mGAT1-mGAT4). nih.gov
The rigid azaspiro[4.5]decane framework is also integral to ligands that bind with high affinity and selectivity to various neurotransmitter receptors.
Derivatives of 1-azaspiro[4.5]decane have been explored for their opioid receptor binding profiles. nih.gov A series of 1-azaspiro[4.5]decan-10-yl amides showed potent and selective binding to the mu-opioid receptor. nih.gov The conformational restriction imposed by the spirocyclic system is crucial for this selectivity, as less restricted secondary amides were much less active, and despite structural similarities to a known kappa-agonist, these compounds showed almost no affinity for the kappa-receptor. nih.gov Other related structures, such as 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, have been identified as a novel chemotype of selective delta-opioid receptor agonists. nih.govresearchgate.net
Furthermore, the azaspiro[4.5]decane scaffold is found in ligands for sigma receptors. A series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. researchgate.netnih.gov For example, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to have a high affinity (Ki = 5.4 ± 0.4 nM) for σ1 receptors and 30-fold selectivity over σ2 receptors. nih.gov
The well-known anxiolytic drug Buspirone (B1668070) features an 8-azaspiro[4.5]decane-7,9-dione moiety. nih.gov It acts as a partial agonist at serotonin (B10506) 5-HT1A receptors and also has a moderate affinity for dopamine (B1211576) D2 receptors. researchgate.net Studies on buspirone analogs help to understand the relationship between their structure and their activity at pre- and post-synaptic 5-HT1A receptors, with molecular dynamics simulations suggesting that agonist versus antagonist behavior is related to specific displacements of transmembrane helices upon binding. nih.gov
| Compound Class/Analog | Target Receptor | Binding Affinity (Kᵢ) / Activity | Reference |
|---|---|---|---|
| 1-Azaspiro[4.5]decan-10-yl amides | μ-opioid | Potent and selective binding | nih.gov |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | δ-opioid | Submicromolar affinity (Agonist) | nih.gov |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ₁ | 5.4 ± 0.4 nM | nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | σ₁ | 0.47 - 12.1 nM | nih.gov |
| Buspirone | 5-HT₁ₐ | Partial agonist | researchgate.net |
| Buspirone | D₂-dopamine | Moderate affinity (Antagonist) | researchgate.net |
Receptor Binding Affinity and Selectivity
Molecular Mechanisms Underlying Cellular and Biochemical Pathway Modulation
Detailed molecular mechanism studies for this compound are not available. The following sections are based on general principles and findings for related compounds.
There is no specific information available in the scientific literature regarding the impact of this compound or its close analogs on protein degradation pathways.
Research on analogs of this compound provides some indication of how this class of compounds might modulate biochemical signaling pathways. For example, the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives that act as delta-opioid receptor agonists were found to be slightly biased toward G-protein signaling. nih.govresearchgate.net This suggests that they may preferentially activate certain downstream signaling cascades over others.
There is no specific information available in the scientific literature regarding the nucleophilic interactions of this compound with protein amino acids.
In Vitro Efficacy and Potency Evaluations (Non-Clinical)
This section details the non-clinical, in vitro evaluations of this compound and its structural analogs, focusing on their efficacy and potency across various therapeutic areas. The investigations summarized below explore the specific mechanisms of action at a molecular and cellular level.
Antimicrobial Activity Mechanisms
Derivatives of the azaspiro[4.5]decane scaffold have demonstrated notable antimicrobial properties through various mechanisms of action. Studies have focused on elucidating how these compounds inhibit the growth and replication of pathogenic microorganisms.
Research into 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed their potential as antiviral agents. Specific analogs were found to inhibit the replication of the human coronavirus 229E. nih.gov The most potent compound from this series, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC50 value of 5.5 µM. nih.gov The antiviral activity is highly dependent on the substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane structure, suggesting a specific interaction with viral or host cell components essential for replication. nih.gov
In the realm of antibacterial and antimycobacterial activity, novel 1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives have shown promise. nih.gov Certain compounds in this series displayed significant efficacy against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Molecular docking studies suggest that the mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase crucial for DNA replication, transcription, and repair. nih.gov Furthermore, some analogs were effective against Mycobacterium tuberculosis H37Rv, indicating a potential mechanism for treating tuberculosis. nih.gov The presence of fluorine substitutions on these molecules appeared to enhance their antibacterial effects. nih.gov
The table below summarizes the in vitro antibacterial activity of selected 1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, highlighting their minimum inhibitory concentrations (MIC).
| Compound ID | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | S. pyogenes (MIC µg/mL) | M. tuberculosis H37Rv (MIC µg/mL) |
| 2c | - | - | - | - | 1.32 |
| 2d | - | - | - | - | >1.6 |
| 2e | - | - | - | - | >1.6 |
| 2f | 0.48 | 0.52 | 0.49 | 0.55 | 0.45 |
| 2g | 0.53 | 0.58 | 0.55 | 0.61 | 0.56 |
| 2l | - | - | - | - | >1.6 |
| Data sourced from a study on microwave-produced tetraazaspiro derivatives. nih.gov |
Anti-inflammatory Action via Biochemical Pathway Modulation
The anti-inflammatory potential of azaspiro[4.5]decane analogs has been investigated through their ability to modulate key biochemical pathways. Research on fused pyridine (B92270) derivatives, which share structural similarities, points towards mechanisms involving protein stabilization and membrane protection.
In vitro anti-inflammatory activity was assessed using methods of protein denaturation and red blood cell (RBC) membrane stabilization. researchgate.net The ability of these compounds to inhibit heat-induced protein denaturation is a recognized marker of anti-inflammatory action, as the denaturation of tissue proteins is a cause of inflammatory diseases. Several fused pyridine compounds showed comparable activity to the standard drug, diclofenac, in these assays. researchgate.net This suggests that their mechanism of action involves the stabilization of proteins, preventing the cascade of inflammatory triggers.
Furthermore, the RBC membrane stabilization test is used to assess anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane prevents the release of lysosomal contents, such as bactericidal enzymes and proteases, which cause tissue inflammation and damage upon extracellular release. researchgate.net The efficacy of these compounds in the RBC membrane stabilization assay indicates that their anti-inflammatory action may be mediated by preventing the release of these inflammatory mediators. researchgate.net
Anticancer Activity in Cell Line Models: Mechanism of Action (e.g., inhibition activities)
Azaspiro[4.5]decane analogs have emerged as a class of compounds with significant anticancer activity, demonstrated across a variety of human cancer cell lines. The mechanisms underlying their cytotoxic effects are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery like the proteasome. nih.govbohrium.com
One line of research focused on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which exhibited potent activity against lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.gov For instance, compound 11h from this series showed IC50 values of 0.19 µM, 0.08 µM, and 0.15 µM against A549, MDA-MB-231, and HeLa cells, respectively. nih.gov Another analog, compound 8b, was found to inhibit the proliferation of MDA-MB-231 cells by inducing apoptosis and causing cell cycle blockage. nih.gov
A distinct mechanism was identified for a boronic-chalcone derivative with a spiro-like piperidinone core, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114). This compound was shown to inhibit the chymotrypsin-like activity of the 20S proteasome. bohrium.com Proteasome inhibition prevents the degradation of pro-apoptotic factors, leading to an accumulation of ubiquitinated proteins, including the tumor suppressor protein p53. This accumulation triggers apoptosis and cell death in cancer cells. bohrium.com
The table below presents the half-maximal inhibitory concentrations (IC50) for selected 1-oxa-4-azaspiro derivatives against various cancer cell lines.
| Compound ID | A549 (Lung) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 7c | - | >10 | >10 |
| 8b | - | 0.10 | - |
| 11b | 0.18 | - | - |
| 11d | - | 0.08 | - |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | - | 0.09 | 0.14 |
| 12c | - | - | 0.14 |
| Data compiled from studies on oxa-azaspiro derivatives. nih.govnih.gov |
Studies on 1-thia-4-azaspiro[4.5]decane derivatives further expanded the scope of their anticancer potential, showing moderate to high inhibition against liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines. researchgate.net The anticancer activity of these heterocyclic compounds is often attributed to their ability to induce apoptosis and interfere with cellular signaling pathways essential for cancer cell proliferation and survival. nih.govmdpi.com
Anticonvulsant Mechanisms in Relevant In Vitro Models
The anticonvulsant properties of azaspiro[4.5]decane derivatives have been linked to their interaction with key components of the central nervous system, particularly neurotransmitter receptors and ion channels. In vitro studies have been crucial in pinpointing these molecular targets.
A prominent mechanism of action explored for N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione is the modulation of GABA(A) receptors. nih.gov The GABAergic system is the primary inhibitory neurotransmitter system in the brain, and enhancing GABA(A) receptor activity is a well-established strategy for controlling seizures. In vitro tests on selected active derivatives confirmed their influence on GABA(A) receptors, suggesting that their anticonvulsant effect is mediated, at least in part, by potentiating GABAergic inhibition. nih.gov
Another potential mechanism involves the modulation of voltage-gated ion channels. A series of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.5]decane-1,3-dione were evaluated in vitro for their effects on voltage-sensitive calcium channels. nih.gov While these specific compounds showed low affinity for the calcium channel receptors, this line of investigation highlights that interference with ion channel function is a plausible anticonvulsant mechanism for this class of compounds. The structure-activity relationship also indicated a correlation between lipophilicity and anticonvulsant efficacy, where higher lipophilicity was associated with stronger activity, suggesting the importance of blood-brain barrier penetration for these compounds to exert their effects. nih.gov
Structure Activity Relationship Sar Studies and Rational Design Approaches for 1 2 Azaspiro 4.5 Decan 2 Yl Ethanone Derivatives
Influence of Spirocyclic Ring System Modifications on Biological Activity
The core spirocyclic structure is a primary determinant of a molecule's interaction with its biological target. Modifications to the ring size, the introduction of heteroatoms, and the inherent conformational constraints of the spirocenter all play pivotal roles in defining the biological activity profile.
The size of the rings that constitute the spirocyclic system significantly influences the compound's shape and how it fits into a target's binding pocket. SAR studies on related spirosuccinimides have shown that altering the cycloalkane ring size can impact biological activity. For instance, in a series of anticonvulsant agents, changing the spiro-fused ring from a cyclopentane (forming a 2-azaspiro[4.4]nonane system) to a cyclohexane (B81311) (forming the 2-azaspiro[4.5]decane system) resulted in a decrease in activity for certain N-phenylamino derivatives. researchgate.net This suggests that the specific topology of the 2-azaspiro[4.5]decane ring is a critical factor for optimal interaction with the molecular target in that context. researchgate.net
| Compound Scaffold | Example N-Substituent | Target Receptor | Binding Affinity (Ki, nM) | Source |
|---|---|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | Varies (e.g., substituted benzyl) | Sigma-1 (σ₁) | 0.47 - 12.1 | nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | 4-(2-Fluoroethoxy)benzyl | Sigma-1 (σ₁) | 5.4 | nih.gov |
A defining feature of spirocyclic compounds is the conformational restriction imposed by the spirocenter—the single atom shared by both rings. This structural rigidity reduces the number of accessible conformations the molecule can adopt, which can be highly advantageous in drug design. By pre-organizing the pharmacophoric elements into a bioactive conformation, the entropic penalty upon binding to a receptor is minimized, potentially leading to higher binding affinity. The well-defined three-dimensional structure of the 2-azaspiro[4.5]decane system ensures a specific spatial arrangement of its functional groups, which is critical for precise recognition by the target protein. While specific crystallographic studies detailing the conformational impact of the spirocenter of 1-(2-Azaspiro[4.5]decan-2-yl)ethanone on a biological target are not broadly available, the principle remains a cornerstone of its rational design.
Role of N-Acyl Substitutions on Efficacy and Selectivity
The substituent attached to the nitrogen atom of the azaspiro[4.5]decane core is a key handle for modifying the compound's pharmacological profile. For this compound, this is the ethanone (acetyl) group.
Altering the N-acyl group can profoundly impact biological activity and selectivity. Research into the broader class of acyl-substituted azaspiro[4.5]decanes has led to the discovery of compounds with high selectivity for specific biological targets. For example, investigation of the azaspiro[4.5]decane scaffold in cell lines expressing four subtypes of the γ-aminobutyric acid (GABA) transporter revealed a subclass of acyl-substituted derivatives that were highly selective for the GAT2 subtype. This demonstrates that modifications to the N-acyl portion are critical for achieving transporter selectivity, a crucial aspect of developing targeted therapeutics.
The nature of the N-substituent is a well-established determinant of binding affinity and efficacy. In studies of structurally related 2-azaspiro[4.5]decane-1,3-diones with anticonvulsant properties, the group attached to the imide nitrogen played an essential role. uj.edu.pl It was found that N-benzyl derivatives exhibited greater anticonvulsant activity than their N-phenyl counterparts, indicating that the spacer and the nature of the aromatic system are crucial. researchgate.net Further expanding the N-substituent to include larger moieties, such as N-[(4-arylpiperazin-1-yl)-alkyl] groups, has produced potent anticonvulsant agents. The specific substitution pattern on the terminal aryl ring and the length of the alkyl linker were shown to be critical for optimizing activity. researchgate.net For instance, an N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl] substituent on a benzo-fused azaspiro[4.5]decane-1,3-dione resulted in a compound with an ED₅₀ of 23 mg/kg in the maximal electroshock seizure (MES) test. researchgate.net
| Compound ID (from source) | N-Substituent | Anticonvulsant Activity (ED₅₀, MES test, mg/kg) | Source |
|---|---|---|---|
| 2c | N-[2-{4-(3-Chlorophenyl)-piperazin-1-yl}-ethyl] | 205 | researchgate.net |
| 2h | N-[3-{4-(3-Trifluoromethylphenyl)-piperazin-1-yl}-propyl] | 23 | researchgate.net |
Peripheral Substituent Effects on Pharmacological Properties
In addition to modifying the N-acyl group, adding substituents to the peripheral carbon atoms of the spirocyclic rings provides another avenue for optimizing pharmacological properties. Research on 2-azaspiro[4.5]decane-1,3-dione derivatives has shown that substitutions on the cyclohexane ring significantly influence anticonvulsant activity. researchgate.netnih.govnih.gov
One major modification involves introducing an aromatic system onto the cyclohexane ring. This can be done by adding a flexible phenyl group or by creating a rigid, fused aromatic ring system (a benzo-fused derivative). researchgate.net These modifications were explored in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-diones. The rigidified, benzo-fused compounds, in some cases, showed potent anticonvulsant activity. researchgate.net For example, compound 2h from this series, which features a fused aromatic ring on the cyclohexane portion, showed significantly higher protection in the MES-test than magnesium valproate, a standard anticonvulsant. researchgate.net
Even minor substitutions, such as the addition of a methyl group to the cyclohexane ring, can affect the biological profile. The synthesis and evaluation of N-(4-methylphenyl)-amino-6-methyl-2-azaspiro[4.5]decane-1,3-dione demonstrated that this peripheral methylation, combined with specific N-substitution, produced a potent anticonvulsant agent. researchgate.netnih.gov This underscores that the interplay between peripheral substituents and the N-substituent is a critical consideration in the rational design of new derivatives. nih.gov
Aromatic Substitution Impact on Activity
The substitution pattern on aromatic rings within a molecule can dramatically alter its biological activity by influencing its binding affinity, selectivity, and metabolic stability. In a study on a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, which share the 2-azaspiro[4.5]decane core, the impact of various substituents on the terminal aromatic ring was evaluated for anticonvulsant activity. nih.gov
The research demonstrated that the nature and position of the substituent on the phenylpiperazine moiety were critical for efficacy. For instance, introducing a 3-trifluoromethylphenyl group resulted in a compound with an ED₅₀ value of 23 mg/kg in the maximal electroshock (MES) test, indicating significant potency. nih.gov In contrast, the unsubstituted phenyl analog was less active. This suggests that electron-withdrawing groups in the meta position of the aromatic ring can enhance anticonvulsant activity. The study highlights that nearly all synthesized compounds displayed some level of anticonvulsant activity, underscoring the potential of the azaspiro[4.5]decane scaffold as a template for developing new central nervous system agents. nih.gov
| Compound | Aromatic Substituent | Activity (ED₅₀ in mg/kg) |
|---|---|---|
| 2c | 3-chlorophenyl | 205 |
| 2h | 3-trifluoromethylphenyl | 23 |
| Magnesium Valproate (Standard) | N/A | 211 |
This interactive table presents data on the anticonvulsant activity of 2-azaspiro[4.5]decane-1,3-dione derivatives, illustrating the effect of different aromatic substitutions. Data sourced from a study on related azaspiro[4.5]decane derivatives. nih.gov
Lipophilicity and Electronic Effects on Target Interaction
The interplay between a molecule's lipophilicity (its affinity for fatty, nonpolar environments) and its electronic properties is crucial for its interaction with biological targets. Lipophilicity governs a compound's ability to cross cell membranes and access the target site, while electronic effects influence the strength of binding interactions, such as hydrogen bonds and electrostatic interactions.
For spirocyclic compounds, including azaspiro[4.5]decane derivatives, modifying lipophilicity is a key strategy in drug design. For example, in the development of radioligands for the σ1 receptor, a series of novel piperidine (B6355638) compounds, including an 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane derivative, were synthesized with the goal of achieving low lipophilicity. nih.gov This property is often desirable for imaging agents to reduce non-specific binding and improve the signal-to-noise ratio. The findings suggested that a radiotracer with suitable lipophilicity and appropriate affinity could be effectively used for tumor imaging. nih.gov
Electronic effects, dictated by the electron-donating or electron-withdrawing nature of substituents, directly modulate the charge distribution within the molecule. This can strengthen or weaken key interactions with amino acid residues in the target's binding pocket. A systematic exploration of these effects, often quantified using parameters like the Hammett constant, allows for the fine-tuning of a ligand's binding affinity and selectivity.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the behavior of molecules at an atomic level. These approaches allow for the rationalization of complex SAR data and guide the design of new, more effective therapeutic agents.
Molecular Docking and Scoring Function Development for Target-Ligand Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the molecular basis of drug action by visualizing plausible binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net
The process typically begins with a high-resolution 3D structure of the target protein. A common validation step involves "redocking" the co-crystallized ligand into the binding site to ensure the docking algorithm and scoring function can accurately reproduce the experimentally observed binding pose. mdpi.com Once validated, novel derivatives, such as those of this compound, can be docked into the same site to predict their binding affinity and orientation. These predictions help rationalize observed SAR and prioritize the synthesis of the most promising compounds. researchgate.net For example, modeling studies on 1,4,8-triaza-spiro[4.5]decan-2-one derivatives were used to rationalize the observed SAR by identifying a specific binding site for the molecules. nih.govresearchgate.net
Free Energy Perturbation (FEP) in Potency Prediction
Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies of a series of closely related ligands to a common receptor. chemrxiv.org FEP simulations model the alchemical transformation of one molecule into another, both in the unbound state (in solvent) and in the bound state (in the protein's active site). The difference between these two transformation energies yields a highly accurate prediction of the change in binding affinity (ΔΔG).
FEP has emerged as a powerful tool in lead optimization due to its ability to precisely predict the potency of new chemical entities before their synthesis. chemrxiv.orgnih.gov Studies have shown that FEP can achieve high accuracy, with mean absolute deviations between predicted and experimental binding potencies often less than 2 kcal/mol. nih.gov This level of precision is crucial for making informed decisions in drug design. For instance, an FEP-guided strategy can be employed to investigate the influence of substituents on activity, allowing researchers to computationally screen various modifications and focus synthetic efforts on the most promising candidates. nih.gov
| Ligand Transformation | Predicted ΔGFEP (kcal/mol) | Experimental ΔGEXP (kcal/mol) | Deviation |ΔGFEP - ΔGEXP| (kcal/mol) |
|---|---|---|---|
| L1 -> L7 | -12.28 | -10.98 | 1.30 |
This table provides an example of the predictive accuracy of Free Energy Perturbation (FEP) calculations, comparing the computationally predicted binding potency with experimental results for a ligand modification. nih.gov
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of rational drug design that abstracts the essential steric and electronic features a molecule must possess to interact with a specific biological target. A pharmacophore model defines the 3D arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. dovepress.comugm.ac.id
There are two main approaches to generating a pharmacophore model:
Ligand-Based Modeling : This method is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. mdpi.com
Structure-Based Modeling : When the crystal structure of the target-ligand complex is available, a pharmacophore can be derived directly from the key interaction points observed within the binding site. dovepress.com
Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound databases to identify novel scaffolds that match the required features. This allows for the discovery of structurally diverse molecules that are likely to be active at the target of interest, guiding the design of new derivatives based on the this compound framework. dovepress.comugm.ac.id
Future Directions and Advanced Research Perspectives for 1 2 Azaspiro 4.5 Decan 2 Yl Ethanone
Development of Novel Synthetic Pathways for Complex Derivatives
The synthesis of structurally complex derivatives of 1-(2-Azaspiro[4.5]decan-2-yl)ethanone is fundamental to exploring its structure-activity relationship (SAR). While foundational synthetic routes to azaspirocycles exist, future research should focus on developing more efficient, stereoselective, and diverse methodologies.
Key Research Thrusts:
Asymmetric Catalysis: The development of asymmetric catalytic methods for the synthesis of enantiomerically pure azaspiro[4.5]decanes is a high-priority research area. nih.gov This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.
Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthetic sequence is highly desirable for creating a library of analogs for biological screening. Research into C-H activation and other late-stage functionalization techniques applicable to the azaspiro[4.5]decane scaffold would be invaluable.
Illustrative Synthetic Strategies:
| Synthetic Approach | Description | Potential Advantages |
| Enzymatic Stereodivergent Synthesis | Utilization of engineered enzymes to catalyze the stereoselective formation of the spirocyclic core. nih.gov | High enantioselectivity, environmentally friendly reaction conditions. |
| Diastereoselective Tandem Cyclization | A sequence of intramolecular reactions to construct the bicyclic system with high diastereoselectivity. researchgate.net | Rapid construction of molecular complexity from simple precursors. |
| [Rh]-catalyzed Cyclization | The use of rhodium catalysts to facilitate the cyclization of unsaturated alkoxyamines to form the spirocyclic ring. nih.gov | Mild reaction conditions and functional group tolerance. |
Advanced Computational Studies for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to gain insights into the conformational preferences, electronic properties, and potential interactions of this compound and its derivatives. nih.govacs.org Such studies can guide synthetic efforts and help in the rational design of more potent and selective compounds.
Areas for Computational Investigation:
Conformational Analysis: A thorough conformational analysis of the azaspiro[4.5]decane ring system is crucial to understand its three-dimensional shape and how it might interact with biological targets. nih.govacs.org
Quantum Mechanics (QM) Calculations: QM methods can be employed to calculate key electronic properties, such as electrostatic potential maps and frontier molecular orbital energies, which can provide insights into reactivity and potential binding modes.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with solvent and potential binding partners over time.
Potential Computational Approaches:
| Computational Method | Objective | Expected Outcome |
| Density Functional Theory (DFT) | To calculate the optimized geometry and electronic properties of the molecule. | A detailed understanding of the molecule's 3D structure and reactivity. |
| Molecular Docking | To predict the binding mode and affinity of the compound to a known or hypothesized biological target. bpums.ac.ir | Identification of key interactions and a basis for rational drug design. |
| Quantitative Structure-Activity Relationship (QSAR) | To develop mathematical models that correlate structural features with biological activity. bpums.ac.ir | Predictive models for the design of new analogs with improved activity. |
Exploration of Undiscovered Biological Targets and Pathways
A critical aspect of future research is the identification of the biological targets and pathways modulated by this compound. This is essential for understanding its mechanism of action and potential therapeutic applications.
Strategies for Target Identification:
Affinity-Based Probes: The synthesis of derivatives of this compound functionalized with a reactive group (e.g., a photoaffinity label) and a reporter tag can be used to covalently label and identify binding partners in a cellular context. nih.govrsc.org
Chemoproteomics: This approach involves the use of the compound or its derivatives as a "bait" to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry. nih.gov
Computational Target Prediction: In silico methods can be used to screen the compound against a database of known protein structures to predict potential binding targets. nih.govplos.org
Illustrative Target Identification Workflow:
| Step | Methodology | Purpose |
| 1. Probe Synthesis | Chemical synthesis of a tagged and photoreactive derivative. | To create a tool for capturing binding partners. |
| 2. Cellular Treatment and Crosslinking | Incubation of live cells with the probe followed by UV irradiation to induce covalent binding. | To trap the compound-target complex in a cellular environment. |
| 3. Target Enrichment and Identification | Lysis of cells, enrichment of tagged proteins, and identification by mass spectrometry. | To identify the specific proteins that interact with the compound. |
Integration of High-Throughput Screening with Rational Design for Analog Discovery
The discovery of novel analogs with improved properties can be accelerated by integrating high-throughput screening (HTS) of compound libraries with rational drug design principles. nih.govazolifesciences.com
A Hybrid Approach:
Library Synthesis: The creation of a diverse library of this compound analogs using the novel synthetic methods described in section 6.1. nih.gov
High-Throughput Screening (HTS): The screening of this library against a panel of biological assays to identify "hit" compounds with desired activities. nih.govthermofisher.com
Rational Design Cycle: The use of structural information from the hits, combined with computational modeling, to design a next generation of more potent and selective analogs. azolifesciences.comresearchgate.net This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization.
Data Integration for Analog Discovery:
| Data Source | Information Gained | Application in Analog Design |
| HTS Results | Identification of active and inactive compounds. | To build initial SAR models and prioritize scaffolds. |
| Computational Models | Predicted binding modes and key interactions. | To guide the design of new modifications to enhance binding affinity. |
| Crystallographic Data | The 3D structure of a hit compound bound to its target. | To enable structure-based drug design for optimizing interactions. |
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Role | Example |
|---|---|---|
| 1,2,3-Trimethoxybenzene | Aromatic substrate | 35 mmol |
| Isobutyraldehyde | Aldehyde donor | 35 mmol |
| Acetonitrile | Nitrile component | 45 mmol |
| Ethanol | Solvent | 30 mL |
| Reaction Time | 1–5 hours at 40–60°C | Yield: 60–75% |
Basic: How is structural confirmation achieved for this compound using spectroscopic techniques?
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ confirm the ketone (C=O) group. Spirocyclic C-N bonds appear near 1200 cm⁻¹.
- ¹H NMR : Distinct signals for sp³-hybridized protons on the azaspiro ring (δ 1.2–2.5 ppm) and the acetyl group (singlet at δ 2.1 ppm).
- ¹³C NMR : Carbonyl carbon at δ 205–210 ppm; spiro carbons at δ 35–50 ppm.
Advanced: What computational strategies resolve geometric ambiguities in 2-azaspiro derivatives?
Ab initio molecular orbital calculations (HF/3-21G and MP2/6-311G levels) predict steric and electronic effects on ring conformation. For example, N-allyl substituents influence cyclization pathways by stabilizing transition states via hyperconjugation. Computational models align with experimental X-ray data to validate spiro ring puckering.
Advanced: How are contradictions in reaction yields addressed during scale-up synthesis?
Yield discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nitrile reactivity but may destabilize intermediates.
- Catalyst Loading : Excess acid increases dehydration but risks side reactions (e.g., polymerization).
- Mitigation : Gradient temperature control and in-situ monitoring (TLC) optimize intermediate stability.
Basic: What protocols ensure the stability of this compound during storage?
- Storage : Sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Purity : ≥95% purity (HPLC-validated) minimizes decomposition.
- Handling : Avoid prolonged exposure to moisture or light.
Advanced: How are overlapping signals in NMR spectra deconvoluted for azaspiro compounds?
- 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons and assigns carbons.
- Deuterated Solvents : CDCl₃ or DMSO-d₆ shifts residual protons away from key signals.
- Dynamic Effects : Variable-temperature NMR clarifies conformational exchange.
Basic: What analytical methods confirm the purity of this compound?
- TLC : Rf = 0.5–0.7 in chloroform/acetone (9:1).
- Elemental Analysis : ≤0.3% deviation from theoretical C/H/N values.
- HPLC : Reverse-phase C18 column, retention time ~8.2 min (95% purity).
Advanced: How do substituents on the azaspiro ring influence regioselectivity in further reactions?
- Steric Effects : Bulky groups (e.g., methyl) hinder nucleophilic attack at the bridgehead.
- Electronic Effects : Electron-withdrawing groups (e.g., Br) activate the ketone for reduction.
Basic: What solvents and catalysts are optimal for functionalizing the ketone group?
- Reduction : NaBH₄ in ethanol selectively reduces the ketone to alcohol.
- Grignard Reactions : THF as solvent; Mg activation for alkylation.
Advanced: How are computational docking studies applied to predict biological targets for azaspiro derivatives?
Molecular docking (AutoDock Vina) identifies potential binding to enzymes like cyclooxygenase-2 (COX-2) via hydrophobic interactions with the spiro core. QSAR models prioritize derivatives with logP < 3.5 for blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
